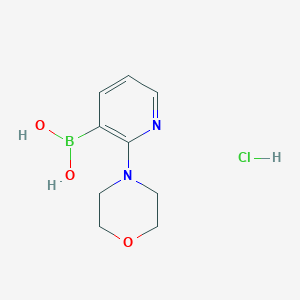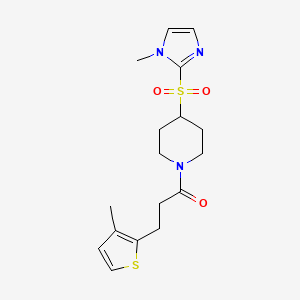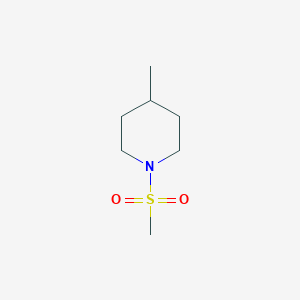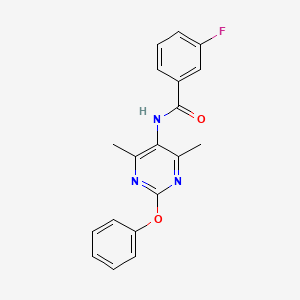
2-Morpholinopyridine-3-boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholinopyridine-3-boronic acid hydrochloride is a chemical compound with the empirical formula C9H13BN2O3 . It is used in laboratory settings and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a morpholine ring and a boronic acid group . The molecular weight of the compound is 244.48 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 244.48 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Catalysis in Cross-Coupling Reactions : The pyridine-containing Pd–N-heterocyclic carbene complex, utilized as a catalyst for Suzuki–Miyaura and Sonogashira cross-coupling reactions, showcases the efficiency of morpholine derivatives in facilitating organic transformations. This catalyst demonstrated significant performance in reactions involving boronic acids under mild and green conditions, emphasizing the potential of morpholine and its derivatives in synthetic organic chemistry (M. Reddy, P. V. G. Reddy, C. S. Reddy, 2016).
Synthesis of Fused Morpholine Derivatives : A method for synthesizing fused morpholine pyrrolidines/piperidines, which possess selective insecticidal activities, was developed through a Petasis-borono Mannich reaction. This process highlights the versatility of morpholine-based compounds in generating biologically active molecules with potential agricultural applications (Jiayi Wang, Beiling Xu, Shanyu Si, Hui Li, G. Song, 2014).
Materials Science
- Development of Organic Light Emitting Diodes (OLEDs) : Research on blue phosphorescent OLEDs identified the degradation of specific dopants as a cause for device instability. This study demonstrates the relevance of morpholine derivatives in the context of materials science, particularly in improving the durability and performance of OLEDs (E. Baranoff et al., 2012).
Bioorganic Chemistry and Sensor Development
- Fluorescent Probes for Metal Ions : A novel styrylquinolinium boronic acid derivative exhibited high selectivity for hypochlorite anions, showcasing the application of boronic acid compounds in creating sensitive and selective sensors for environmental and biological monitoring. The probe’s design underscores the utility of morpholine and boronic acid functionalities in detecting specific ions through changes in fluorescence properties (Qing Wang et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Morpholinopyridine-3-boronic acid hydrochloride interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The newly formed organopalladium species then undergoes reductive elimination to form the desired carbon-carbon bond .
Biochemical Pathways
In the context of organic synthesis, this compound can influence the formation of carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are important factors for bioavailability .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the context of its use. In organic synthesis, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base . Boronic acids are generally known for their stability and tolerance to various reaction conditions .
Propriétés
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3.ClH/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12;/h1-3,13-14H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWXPZWHSRBZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N2CCOCC2)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2841057.png)

![5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2841059.png)

![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2841061.png)
![Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2841063.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2841065.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile](/img/structure/B2841066.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2841073.png)

![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2841076.png)
![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]quinazolin-4-amine](/img/structure/B2841080.png)
